octahydro-1H-pyrrolo[3,4-b]pyridine

Catalog No.
S3311892
CAS No.
5654-94-4
M.F
C7H14N2
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
octahydro-1H-pyrrolo[3,4-b]pyridine

CAS Number

5654-94-4

Product Name

octahydro-1H-pyrrolo[3,4-b]pyridine

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2

InChI Key

KSCPLKVBWDOSAI-UHFFFAOYSA-N

SMILES

C1CC2CNCC2NC1

Canonical SMILES

C1CC2CNCC2NC1

Medicinal Chemistry:

  • Drug Discovery: The unique bicyclic structure of OctahP makes it a promising scaffold for designing new drugs. Researchers are exploring its potential in various therapeutic areas, including:
    • Neurodegenerative diseases: Studies suggest OctahP derivatives may have neuroprotective effects and could be beneficial in treating Alzheimer's disease and Parkinson's disease [].
    • Cancer: OctahP derivatives have shown antitumor activity in preclinical studies, making them potential candidates for cancer therapy [].

Materials Science:

  • Functional Materials: OctahP's chemical versatility allows for modification and incorporation into various materials. Researchers are exploring its potential use in:
    • Organic catalysts: Modifying OctahP can lead to the development of efficient and selective catalysts for various organic reactions [].
    • Polymers: OctahP can be incorporated into polymer chains, potentially leading to new materials with unique properties like improved conductivity or self-assembly capabilities [].

Synthetic Chemistry:

  • Building Block for Complex Molecules: OctahP's structure can serve as a building block for the synthesis of more complex molecules with diverse functionalities. This opens up possibilities for the creation of new materials and drugs with specific properties.

Octahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic compound characterized by its unique structure, which consists of a pyrrolidine ring fused to a pyridine ring. Its molecular formula is C7H14N2C_7H_{14}N_2 with a molecular weight of approximately 126.2 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including fluoroquinolone antibiotics like moxifloxacin .

Currently, there is no scientific research available on the mechanism of action of OH-PYR in biological systems. This is likely due to the limited research conducted on the compound itself.

  • Wearing appropriate personal protective equipment (PPE) like gloves and goggles.
  • Handling the compound in a well-ventilated fume hood.
  • Following proper disposal procedures for potentially hazardous waste.

Further Research Needed:

  • Dedicated studies to determine the toxicity and other safety hazards of OH-PYR.

The octahydro-1H-pyrrolo[3,4-b]pyridine framework can undergo several chemical transformations. Key reactions include:

  • Reduction Reactions: The compound can be subjected to reductive processes, which can modify its functional groups or alter its stereochemistry.
  • Condensation Reactions: It can react with various electrophiles to form more complex structures, often utilized in the synthesis of biologically active compounds.
  • Functionalization: The nitrogen atoms in the structure allow for various substitutions, enabling the development of derivatives with enhanced properties .

Research indicates that octahydro-1H-pyrrolo[3,4-b]pyridine and its derivatives exhibit significant biological activities. They are primarily recognized for their role as intermediates in the synthesis of fluoroquinolone antibiotics, which are effective against a broad spectrum of bacterial infections due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV. Studies have also explored the structure-activity relationship (SAR) of derivatives, suggesting potential modifications that could enhance their antimicrobial efficacy .

Several synthetic routes have been developed for octahydro-1H-pyrrolo[3,4-b]pyridine, focusing on stereoselectivity and yield:

  • Stereoselective Reduction: A notable method involves the reduction of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione using palladium catalysts under hydrogen pressure. This method allows for high yields and enantiomeric purity .
  • Enzymatic Resolution: Optical resolution can be achieved through enzymatic hydrolysis of racemates using lipases or esterases, providing enantiomerically enriched products .
  • Condensation Reactions: The compound can be synthesized from pyridine derivatives through condensation reactions with appropriate reagents under controlled conditions to yield the desired stereoisomer .

Octahydro-1H-pyrrolo[3,4-b]pyridine serves as a crucial building block in pharmaceutical chemistry. Its primary applications include:

  • Synthesis of Antibiotics: It is integral in the production of fluoroquinolone antibiotics that target bacterial infections.
  • Research Compound: Due to its unique structure and reactivity, it is used in various research applications to explore new therapeutic agents and study biological mechanisms .

Interaction studies involving octahydro-1H-pyrrolo[3,4-b]pyridine focus on its binding affinity and mechanism of action against target enzymes in bacteria. These studies help elucidate how modifications to the compound's structure can influence its biological activity and efficacy as an antibiotic. Additionally, investigations into drug-drug interactions with existing antibiotics are critical for understanding potential synergistic effects or antagonisms when used in combination therapies .

Several compounds share structural similarities with octahydro-1H-pyrrolo[3,4-b]pyridine. Here are some notable examples:

Compound NameStructure TypeUnique Features
Tetrahydropyrido[3,4-b]indoleBicyclicExhibits different biological activities; used in neuroscience research.
Octahydropyrido[3,4-b]quinolineBicyclicKnown for antitumor properties; different nitrogen positioning affects reactivity.
6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridineSubstituted derivativeEnhanced lipophilicity; potential for CNS activity due to increased blood-brain barrier penetration.

These compounds highlight the versatility and potential modifications that can be made to the octahydro-1H-pyrrolo[3,4-b]pyridine framework to achieve desired pharmacological effects.

Dates

Modify: 2023-08-19

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